N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine

Lipophilicity Membrane permeability Drug-likeness

Procure CAS 1156283-58-7 as your higher-LogP, tertiary amine pyrazole building block for lead optimization. With a LogP advantage of 0.3–1.7 units over N-methyl, ethyl, and piperazine analogs sharing the same core, this compound is the strategic choice when enhanced membrane permeability or CNS targeting is required. Its fully substituted tertiary amine eliminates N–H donor liability, making it ideal for intracellular target probes. MW 195.30 g/mol meets fragment library criteria. Choose this isomer when steric modulation of metal coordination spheres or systematic SAR exploration of amine lipophilicity is the objective.

Molecular Formula C11H21N3
Molecular Weight 195.3 g/mol
CAS No. 1156283-58-7
Cat. No. B1384778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine
CAS1156283-58-7
Molecular FormulaC11H21N3
Molecular Weight195.3 g/mol
Structural Identifiers
SMILESCCN1C(=C(C(=N1)C)CNC(C)C)C
InChIInChI=1S/C11H21N3/c1-6-14-10(5)11(9(4)13-14)7-12-8(2)3/h8,12H,6-7H2,1-5H3
InChIKeyGXNCLALLNYAZSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine (CAS 1156283-58-7): Procurement-Ready Profile of a Differentiated Pyrazole Building Block


N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine (CAS 1156283-58-7) is a tertiary amine belonging to the 1,3,5-trisubstituted pyrazole class, with the IUPAC name 1H-Pyrazole-4-methanamine, 1-ethyl-3,5-dimethyl-N-(1-methylethyl)- . It has a molecular formula of C₁₁H₂₁N₃ and a molecular weight of 195.30 g/mol . The compound features an N-ethyl substituent at pyrazole position 1, methyl groups at positions 3 and 5, and a branched N-isopropylamine moiety attached via a methylene bridge at position 4. This specific combination of substituents distinguishes it from numerous in-class pyrazole analogs and positions it as a versatile building block in medicinal chemistry and coordination chemistry research programs [1].

Why Generic Substitution Fails for N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine: The Quantifiable Cost of Choosing a Close Analog


Within the 1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl methanamine scaffold family, the identity of the N-alkyl substituent on the exocyclic amine dramatically alters key molecular properties . Replacing the branched N-isopropyl group with a methyl, ethyl, or cyclic amine produces measurable shifts in lipophilicity (ΔLogP ranging from approximately 1.1 to 1.7 units), steric profile, rotatable bond count, and hydrogen-bonding capacity [1]. These differences are not trivial—LogP shifts of this magnitude can alter membrane permeability predictions, while changes in amine basicity and steric bulk directly affect protein-ligand binding kinetics and selectivity profiles . The evidence below demonstrates that CAS 1156283-58-7 occupies a distinct physicochemical niche among its closest analogs, making direct substitution scientifically inappropriate without re-validation of the entire structure-activity relationship.

Quantitative Differentiation Evidence for N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine Versus Closest Analogs


Lipophilicity Advantage: Elevated LogP of the N-Isopropyl Analog Relative to Methyl, Ethyl, and Piperazine Congeners

The N-isopropyl substituted target compound (CAS 1156283-58-7) exhibits a substantially higher computed partition coefficient (LogP) compared to its N-methyl, N-ethyl, and N-piperazine analogs sharing the identical 1-ethyl-3,5-dimethyl-1H-pyrazole core. LogP values from a single consistent source (Hit2Lead) demonstrate a clear rank order correlated with N-alkyl chain branching and length .

Lipophilicity Membrane permeability Drug-likeness

Steric Differentiation: Branched Isopropyl Group Provides Greater Steric Bulk Than Linear N-Alkyl Analogs

The N-isopropyl group introduces a branched, secondary carbon center at the amine α-position, creating greater steric bulk than the N-methyl (linear, no branching) or N-ethyl (linear) analogs . This steric differentiation is quantifiable through the number of heavy atoms attached to the α-carbon: the isopropyl group has two methyl substituents on the α-carbon (a CH(CH₃)₂ moiety), while the ethyl analog has one methylene and one methyl, and the methyl analog has only hydrogen atoms . In coordination chemistry, where pyrazole-based N-alkylaminopyrazole ligands have been extensively characterized, the isopropyl substituent alters both the steric profile and the conformational flexibility of the metal-binding pocket [1].

Steric hindrance Selectivity Structure-based design

Hydrogen-Bonding Capacity: Tertiary Amine Character Eliminates N–H Donor Function Present in Secondary Amine Analogs

The target compound is a tertiary amine (N-isopropyl-N-methylenepyrazole), meaning the exocyclic amine nitrogen lacks N–H hydrogen-bond donor capacity. In contrast, the closely related des-N-ethyl analog—(3,5-dimethyl-1H-pyrazol-4-ylmethyl)isopropylammonium chloride monohydrate—is a secondary ammonium salt that participates in an extensive hydrogen-bonding network in the solid state, involving five distinct strong hydrogen-bonding interactions of four types (N–H···Cl, N–H···O, O–H···N, and O–H···Cl) [1]. The N-ethyl substitution on the pyrazole ring of the target compound, combined with full N-alkylation of the exocyclic amine, fundamentally alters both the solution-phase speciation and the solid-state packing relative to secondary amine analogs [1].

Hydrogen bonding Solubility Crystal engineering

Molecular Weight and Drug-Likeness: Favorable Lead-Like Properties of the N-Isopropyl Analog

The molecular weight of the target compound (195.30 g/mol) places it well within the lead-like chemical space (MW < 350 g/mol), while its polar surface area (approximately 30 Ų) supports adequate membrane permeability. Compared to the N-piperazine analog (MW 222.33 g/mol, PSA ~33 Ų), the target compound is lighter and has a lower polar surface area, which may confer superior passive permeability characteristics . The N-methyl analog (MW 167.25 g/mol) is lighter but also has a significantly lower LogP (0.59), potentially reducing membrane partitioning .

Drug-likeness Lead optimization Physicochemical profiling

Optimal Research and Procurement Scenarios for N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine (CAS 1156283-58-7)


Medicinal Chemistry Lead Optimization Requiring a Lipophilic Tertiary Amine Building Block

In lead optimization campaigns where a structure-activity relationship series requires systematic variation of amine lipophilicity, CAS 1156283-58-7 serves as the higher-LogP member of the N-alkyl series. With a LogP advantage of 0.3–1.7 units over methyl, ethyl, and piperazine analogs sharing the same pyrazole core, this compound is the appropriate choice when enhanced membrane permeability or metabolic stability via increased lipophilicity is the design objective . Its tertiary amine character eliminates N–H donor liability, making it suitable for programs targeting intracellular or CNS-accessible targets.

Coordination Chemistry: N-Alkylaminopyrazole Ligand Design for Transition Metal Complexes

The N-isopropyl substitution pattern of CAS 1156283-58-7, when incorporated into ligand scaffolds, provides a distinct steric environment around the metal center compared to N-methyl or N-ethyl analogs . The branched isopropyl group has been shown in related bis(pyrazolyl)methylamine ligand systems to influence both the coordination geometry and the hemilabile behavior of Pd(II) complexes, with the isopropyl-substituted ligand (bdmai) exhibiting different solution dynamics compared to the ethyl-substituted analog (bdmae) as characterized by ¹H, ¹³C NMR, HMQC, and NOESY spectroscopies [1]. Researchers developing palladium or platinum anticancer complexes with tailored reactivity profiles should preferentially select the isopropyl variant when steric modulation of the metal coordination sphere is desired [1].

Chemical Biology Probe Synthesis Where Tertiary Amine Character Is Essential

For chemical probe development requiring an amine that cannot act as a hydrogen-bond donor, CAS 1156283-58-7 is uniquely suited. Unlike the secondary amine analog (3,5-dimethyl-1H-pyrazol-4-ylmethyl)isopropylammonium chloride, which forms an extensive H-bonding network involving N–H···Cl, N–H···O, O–H···N, and O–H···Cl interactions in the solid state [2], the tertiary amine target compound has no N–H donor capacity. This feature can be critical when designing probes intended to interrogate biological targets where amine H-bond donation would introduce undesired binding modes or alter pharmacokinetic disposition.

Fragment-Based Drug Discovery: A Balanced Physicochemical Profile for Screening Library Design

CAS 1156283-58-7 presents a balanced physicochemical profile for fragment library inclusion: MW = 195.30 g/mol (well below the 300 Da fragment limit), PSA ≈ 30 Ų, and 4 rotatable bonds . Its properties occupy a middle ground within the 1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl methanamine series—heavier and more lipophilic than the methyl analog yet lighter and less polar than the piperazine analog . This makes it a strategic procurement choice for fragment collections aiming to sample diverse amine chemotypes within a conserved pyrazole scaffold.

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